molecular formula C16H20ClNO4 B1229696 Norcocaine hydrochloride CAS No. 61585-22-6

Norcocaine hydrochloride

Cat. No. B1229696
CAS RN: 61585-22-6
M. Wt: 325.79 g/mol
InChI Key: RIPPXFWUYXTRNJ-BHARVXRSSA-N
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Description

Norcocaine hydrochloride is a chemical compound derived from cocaine , which is extracted from the Erythroxylum coca plant. Cocaine hydrochloride is commonly found as a white crystalline powder and is primarily used intranasally or intravenously. It possesses psychoactive effects by blocking the reuptake of dopamine , serotonin , and noradrenaline into synaptic clefts .

Scientific Research Applications

Forensic Toxicology

Norcocaine hydrochloride is used in forensic toxicology for the post-mortem analysis of cocaine and its metabolites . It helps in identifying and quantifying norcocaine in biological samples like blood and hair . The most used sample preparation technique is solid phase extraction, while the most mentioned chromatography method is liquid chromatography with mass spectrometry .

Analytical Chemistry

In analytical chemistry , Norcocaine hydrochloride serves as a reference standard. Due to its well-defined structure and properties, it provides a comparison point for identifying and quantifying norcocaine in biological samples.

Pharmacokinetics and Pharmacodynamics

Norcocaine hydrochloride is used in the study of pharmacokinetics and pharmacodynamics of cocaine . It helps in understanding the biokinetics of cocaine, its metabolites, and their pharmacotoxicological aspects .

Drug-Drug Interactions

Research on Norcocaine hydrochloride contributes to the understanding of drug-drug interactions . For instance, it’s used in studying the interaction of cocaine with alcohol, resulting in the formation of cocaethylene .

Post-Mortem Redistribution

Norcocaine hydrochloride is used in studying post-mortem redistribution of cocaine and its metabolites . This is crucial in forensic investigations as it helps in understanding the movement of drugs within the body after death .

Tolerance and Dependence

Research involving Norcocaine hydrochloride aids in understanding tolerance and dependence on cocaine . This is important in the field of addiction studies .

properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPXFWUYXTRNJ-BHARVXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18717-72-1 (Parent)
Record name Norcocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50977172
Record name Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61585-22-6
Record name Norcocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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